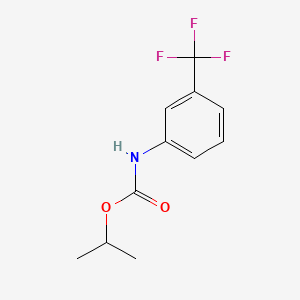

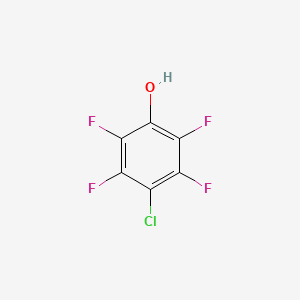

4-Chlorotetrafluorophenol

説明

科学的研究の応用

Degradation in Wastewater Treatment

4-Chlorotetrafluorophenol and its derivatives, like 4-chlorophenol, are known for their toxicity and harmful effects on human health and the environment. Research by Hadi et al. (2020) developed a combination of persulfate and oxalic acid with a heterogeneous Fenton like system for the degradation of 4-chlorophenol from synthetic wastewater. This study highlighted the effectiveness of this approach, showing a significant synergistic effect in degrading 4-chlorophenol, achieving a high degradation efficiency under optimal conditions (Hadi et al., 2020).

Photocatalytic Detoxification

The photocatalytic properties of different industrial TiO2 catalysts were evaluated for the degradation of 4-chlorophenol, using it as a model reaction to investigate their efficiencies in treating contaminated waters. This study, conducted by Guillard et al. (1999), explored both artificial UV-light and solar energy for this process, comparing the efficiency of various photocatalysts (Guillard et al., 1999).

Adsorption Mechanism

A study by Liu et al. (2010) used activated carbon fibers (ACFs) for the adsorption of 4-chlorophenol from aqueous solutions. They explored the adsorption capacities and mechanisms, providing insight into the interactions and efficiencies of different adsorbents in removing 4-chlorophenol from water (Liu et al., 2010).

Electrochemical Sensing

Research on developing high sensitivity electrochemical sensors for 4-chlorophenol has been conducted. Shabani-Nooshabadi et al. (2016) created a sensor based on graphene oxide NiO/NPs-ionic liquid for the selective sensing of 4-chlorophenol in the presence of nitrite, demonstrating its potential for accurate detection in environmental samples (Shabani‐Nooshabadi et al., 2016).

Magnetic Nanocomposites for Decomposition

A study by Singh et al. (2017) investigated the use of Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water. Their research focused on the microstructure, magnetic, and optical properties of the nanocomposite, revealing its effectiveness in decomposing 4-chlorophenol under UV irradiation (Singh et al., 2017).

Safety And Hazards

The safety data sheet for 4-Chlorotetrafluorophenol suggests that it should be used for research and development purposes only, and not for medicinal or household use . In case of exposure, appropriate measures such as moving to fresh air, washing off with soap and water, and seeking medical attention are recommended .

特性

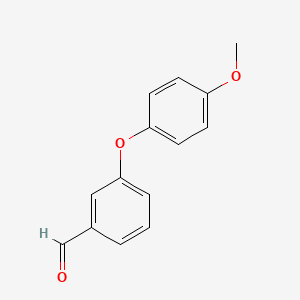

IUPAC Name |

4-chloro-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF4O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYRVFYHTONHQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195135 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorotetrafluorophenol | |

CAS RN |

4232-66-0 | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004232660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-chloro-2,3,5,6-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。